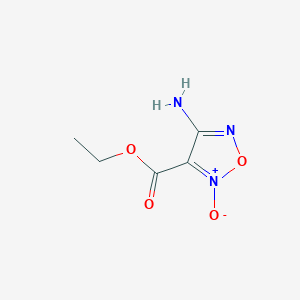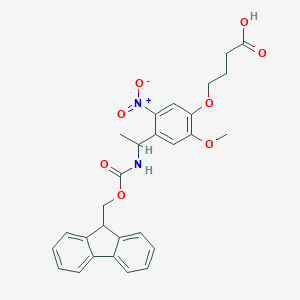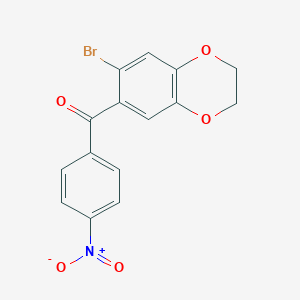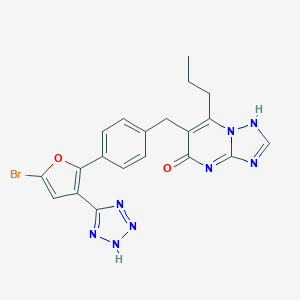
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves the inhibition of specific enzymes and receptors that are involved in the pathogenesis of diseases. The chemical compound binds to these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and receptors, which in turn leads to a reduction in disease symptoms.
生化学的および生理学的効果
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- have been studied extensively in animal models. Scientific research has shown that this chemical compound exhibits potent antitumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in disease pathogenesis. However, one of the limitations of using this chemical compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
将来の方向性
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-. One direction is to further explore its potential applications in the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its toxicity and safety profile in more detail, which will be important for its eventual clinical use. Additionally, the development of new synthesis methods for this chemical compound may also be an area of future research.
合成法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves a multi-step process that starts with the preparation of the starting materials. The synthesis involves the reaction of 7-propyl-1,2,4-triazolo[1,5-a]pyrimidin-5-amine with 4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)benzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Scientific research has shown that this chemical compound exhibits potent inhibitory activity against certain enzymes and receptors that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
168153-01-3 |
|---|---|
製品名 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- |
分子式 |
C20H17BrN8O2 |
分子量 |
481.3 g/mol |
IUPAC名 |
6-[[4-[5-bromo-3-(2H-tetrazol-5-yl)furan-2-yl]phenyl]methyl]-7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H17BrN8O2/c1-2-3-15-13(19(30)24-20-22-10-23-29(15)20)8-11-4-6-12(7-5-11)17-14(9-16(21)31-17)18-25-27-28-26-18/h4-7,9-10H,2-3,8H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
InChIキー |
RBFOJUXCJSVZJC-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
同義語 |
3-[[4-[5-bromo-3-(2H-tetrazol-5-yl)-2-furyl]phenyl]methyl]-2-propyl-1, 5,7,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



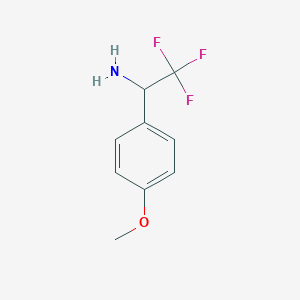
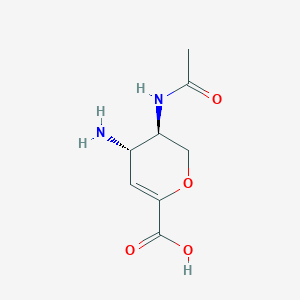
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

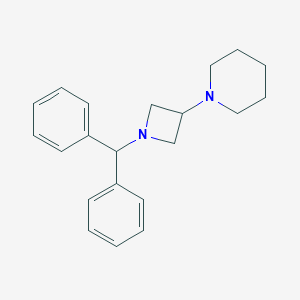
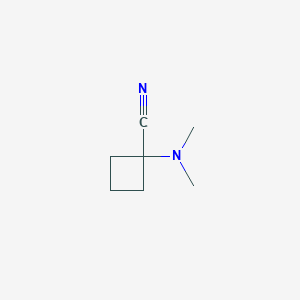
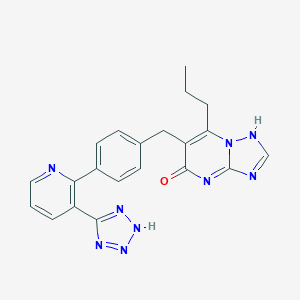
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
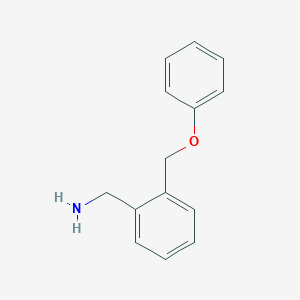
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
